Cas no 214618-54-9 (2,4-Difluorophenethyl bromide)

2,4-Difluorophenethyl bromide (CAS: 85118-00-9) is a versatile aryl halide compound commonly employed as a key intermediate in organic synthesis and pharmaceutical manufacturing. Its molecular structure features a bromoethyl group attached to a difluorinated phenyl ring, offering reactivity suitable for nucleophilic substitution and cross-coupling reactions. The presence of fluorine atoms enhances electron-withdrawing properties, influencing the compound's stability and reactivity in targeted transformations. This reagent is particularly valuable in the preparation of bioactive molecules, including agrochemicals and pharmaceuticals, where precise fluorination patterns are required. It is typically handled under inert conditions due to its sensitivity to moisture and light. Purity and consistent quality are critical for reliable performance in synthetic applications.
2,4-Difluorophenethyl bromide structure
2,4-Difluorophenethyl bromide structure
Product Name:2,4-Difluorophenethyl bromide
CAS No:214618-54-9
MF:C8H7BrF2
MW:221.041988611221
MDL:MFCD11846542
CID:1006599
PubChem ID:11298989
Update Time:2025-10-28

2,4-Difluorophenethyl bromide Chemical and Physical Properties

Names and Identifiers

    • 1-(2-bromoethyl)-2,4-difluorobenzene
    • DTXSID30461625
    • RSBJMWJOKSSURV-UHFFFAOYSA-N
    • 1-(2-bromoethyl)-2, 4-difluorobenzene
    • 1-(2-bromoethyl)-2,4-difluoro-benzene
    • Benzene, 1-(2-bromoethyl)-2,4-difluoro-
    • 2,4-difluorophenethylbromide
    • C78053
    • EN300-696363
    • 2,4-difluorophenethyl bromide
    • AKOS012096296
    • CS-0449571
    • SCHEMBL1121847
    • AB92941
    • 214618-54-9
    • 2,4-Difluorophenethyl bromide
    • MDL: MFCD11846542
    • Inchi: 1S/C8H7BrF2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2
    • InChI Key: RSBJMWJOKSSURV-UHFFFAOYSA-N
    • SMILES: BrCCC1C=CC(=CC=1F)F

Computed Properties

  • Exact Mass: 219.96992g/mol
  • Monoisotopic Mass: 219.96992g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 0Ų

2,4-Difluorophenethyl bromide Pricemore >>

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Additional information on 2,4-Difluorophenethyl bromide

2,4-Difluorophenethyl Bromide

2,4-Difluorophenethyl bromide (CAS No: 214618-54-9) is a versatile organic compound with significant applications in the fields of chemistry and materials science. This compound, also known as difluorophenethyl bromide, has garnered attention due to its unique chemical properties and potential for use in advanced chemical synthesis. Recent studies have highlighted its role in the development of novel materials and pharmaceutical compounds.

The molecular structure of 2,4-difluorophenethyl bromide consists of a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions, along with an ethyl group attached to the bromine atom. This configuration imparts the compound with a high degree of stability and reactivity, making it a valuable precursor in various chemical reactions. The presence of fluorine atoms enhances the compound's electronic properties, which is a key factor in its applications.

One of the most notable advancements involving difluorophenethyl bromide is its use in the synthesis of advanced polymers. Researchers have demonstrated that this compound can serve as a building block for creating high-performance polymers with tailored mechanical and thermal properties. For instance, recent studies have shown that incorporating difluorophenethyl bromide into polymer backbones can significantly improve their resistance to environmental factors such as UV radiation and temperature fluctuations.

In addition to polymer science, 2,4-difluorophenethyl bromide has found applications in drug discovery. Its ability to act as an intermediate in the synthesis of bioactive molecules has made it a valuable tool in medicinal chemistry. For example, studies published in leading journals have highlighted its role in the development of potential antiviral agents and anticancer drugs. The compound's unique reactivity allows for the creation of complex molecular architectures that are essential for modern drug design.

The synthesis of difluorophenethyl bromide typically involves multi-step processes that require precise control over reaction conditions. Recent innovations in catalytic chemistry have enabled more efficient production methods, reducing costs and improving yields. These advancements have made difluorophenethyl bromide more accessible for both academic research and industrial applications.

Another area where 2,4-difluorophenethyl bromide has shown promise is in analytical chemistry. Its distinct spectroscopic properties make it an ideal candidate for use as a reference standard in chromatographic and spectrometric analyses. This has led to its adoption in quality control processes across various industries, ensuring the accuracy and reliability of chemical analyses.

Despite its numerous advantages, the handling and storage of difluorophenethyl bromide require careful consideration. Due to its reactivity, proper precautions must be taken to prevent unintended reactions or degradation. Researchers recommend storing the compound in a cool, dry environment away from light to maintain its stability.

In conclusion, 2,4-difluorophenethyl bromide (CAS No: 214618-54-9) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique chemical properties and versatility make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potential uses for this compound, its significance in the field of chemistry is expected to grow further.

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